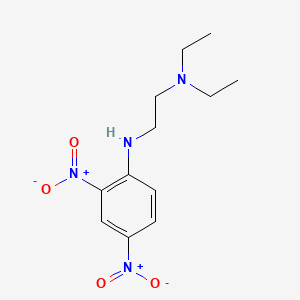

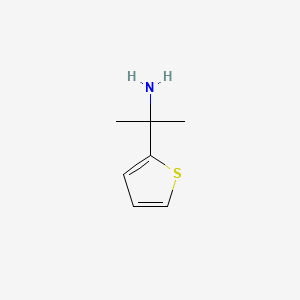

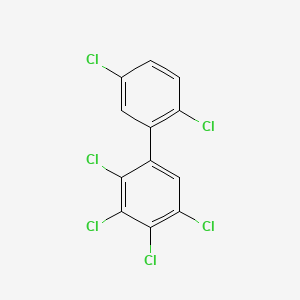

![molecular formula C40H62O6 B1329283 Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] CAS No. 35074-77-2](/img/structure/B1329283.png)

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

Vue d'ensemble

Description

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], also known as Irganox® 259, is a sterically hindered phenolic antioxidant . It is an efficient, non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, and elastomers .

Synthesis Analysis

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a key raw material of antioxidant 1010 and antioxidant 1076, is synthesized using KOH as a catalyst . The reaction conditions include a material ratio of n(2,6-di-tert-butyl-phenol):(methyl acrylate)=1:1.1, dropping temperature of 110°C, dropping for 1.5h, and reaction temperature of 130°C for 4h .Molecular Structure Analysis

The molecular formula of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is C40H62O6 . It has an average mass of 638.917 Da and a monoisotopic mass of 638.454651 Da .Physical And Chemical Properties Analysis

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] has a density of 1.0±0.1 g/cm3, a boiling point of 648.1±55.0 °C at 760 mmHg, and a flash point of 180.7±25.0 °C . It has 6 H bond acceptors, 2 H bond donors, and 19 freely rotating bonds . Its ACD/LogP is 11.17 .Applications De Recherche Scientifique

Synthesis and Optimization

- Optimized Synthesis Methods : Studies have optimized the synthesis of related compounds like N,N'-bis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl) propionyl] hexanethylene diamine, achieving yields up to 99% under specific conditions like reaction temperatures of 135-145℃ (Li Yan-yun, 2005); (Chen Chi-yang, 2004).

Application in Antioxidants

- Use in Antioxidant Synthesis : This compound is utilized in synthesizing antioxidants like 2,2-thio-bis-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, showing high purity and significant scavenging effects on hydroxyl free radicals (Lin Xiaoqiong, 2012).

Antioxidative Activity in Various Materials

- Enhancing Material Stability : The antioxidative activity of bis(polysulfides) derived from this compound in rubbers and their vulcanizates has been extensively studied, indicating improved stability (T. V. Bashkatova et al., 2005).

Chemical Analysis and Characterization

- Characterization Techniques : Research has focused on characterizing the structure and properties of derivatives using techniques like elemental analysis, IR, and 1H NMR (Hu Ying-xi, 2004).

Thermodynamic Properties

- Study of Solubility and Thermodynamics : Investigations into the solubility and dissolution thermodynamic properties of derivatives like 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane have been conducted, offering insights into their behavior in various solvents (Yilin Zhang et al., 2018).

Pharmaceutical and Lubricant Additives

- Pharmaceutical and Lubricant Additives : Its derivatives have been used in the synthesis of novel dendritic fuel and lubricant additives, showing improved solubility and enhanced antioxidant performance compared to commercial antioxidants (C. Higgins et al., 2019).

Catalysis

- Catalytic Applications : The compound and its derivatives have been employed in catalytic systems, for instance, in the hydroformylation of 1-hexene, demonstrating high catalytic activities and enantioselectivities (L. Jianhua, 2007).

Environmental Monitoring

- Environmental Monitoring : Research has also explored the potential of related compounds as biomarkers for environmental exposure, particularly in human urine samples, indicating widespread human exposure to certain antioxidants (Runzeng Liu & S. Mabury, 2021).

Mécanisme D'action

Irganox 259, also known as Hexane-1,6-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) or Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a sterically hindered phenolic antioxidant . It is an efficient, non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, and elastomers .

Target of Action

The primary targets of Irganox 259 are organic substrates such as plastics, synthetic fibers, and elastomers . It is also recommended for use in other polymers such as polyesters, polyolefins, polyols, polyurethanes, and adhesives .

Mode of Action

Irganox 259 acts as a sterically hindered phenolic antioxidant . It provides excellent processing and long-term thermal stabilization . It has good compatibility with most substrates, low volatility, and is resistant to extraction .

Biochemical Pathways

As an antioxidant, it likely works by preventing oxidation of polymers from heat exposure that extends from production and application .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drugs, we can discuss the analogous properties for Irganox 259. It is easily dispersed into the polymer by conventional extrusion compounding techniques . The use concentrations for Irganox 259 in various substrates range from 0.05% – 1.0% depending on the substrate and the stability required .

Result of Action

The result of Irganox 259’s action is the stabilization of organic substrates against thermo-oxidative degradation . This results in improved long-term stability and excellent initial resin color .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Irganox 259. For instance, its solubility varies in different solvents . It has a low volatility and is resistant to extraction, which can be beneficial in various environmental conditions . Furthermore, it is noted that residues that enter aquatic systems will likely become bound to sediment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]hexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O6/c1-37(2,3)29-23-27(24-30(35(29)43)38(4,5)6)17-19-33(41)45-21-15-13-14-16-22-46-34(42)20-18-28-25-31(39(7,8)9)36(44)32(26-28)40(10,11)12/h23-26,43-44H,13-22H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVFVKJZNVSANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027985 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

35074-77-2 | |

| Record name | 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35074-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035074772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7W3Z36N61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] in polycarbonate?

A1: Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] acts as an antioxidant in polycarbonate, preventing degradation and discoloration caused by heat, light, and oxygen exposure. [, ] This type of degradation is a significant concern for polycarbonate applications, leading to yellowing and reduced transparency over time.

Q2: How does Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] prevent polycarbonate degradation?

A2: While the exact mechanism is not detailed in the provided abstracts, hindered phenol antioxidants like Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] typically function as radical scavengers. They interrupt the chain reactions responsible for polymer degradation by donating hydrogen atoms to free radicals formed during the oxidation process. This donation stabilizes the radicals and prevents further damage to the polycarbonate chains. [, ]

Q3: What are the advantages of using Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] compared to other antioxidants in polycarbonate?

A3: According to the research, Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] demonstrates superior performance in preventing yellowing of polycarbonate, even at lower concentrations compared to other antioxidants. [, ] This suggests higher efficiency and potentially improved cost-effectiveness in maintaining the material's color and transparency over extended periods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

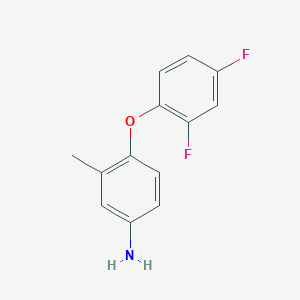

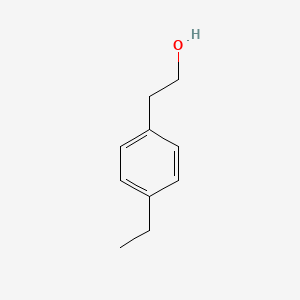

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

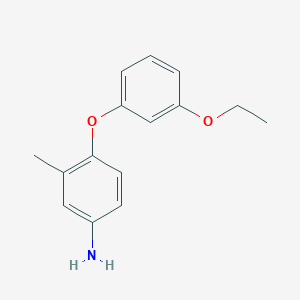

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

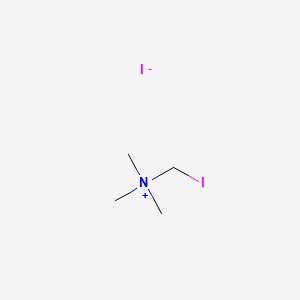

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)